molecular formula C8H6BrClO2 B1442281 2-(2-Bromo-6-chlorophenyl)acetic acid CAS No. 37777-77-8

2-(2-Bromo-6-chlorophenyl)acetic acid

Cat. No. B1442281
CAS RN: 37777-77-8
M. Wt: 249.49 g/mol
InChI Key: KTPDPINDCZGYEC-UHFFFAOYSA-N
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Description

“2-(2-Bromo-6-chlorophenyl)acetic acid” is a chemical compound with the CAS Number: 37777-77-8 . It has a molecular weight of 249.49 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of “2-(2-Bromo-6-chlorophenyl)acetic acid” consists of a bromine atom and a chlorine atom attached to a phenyl ring, which is further attached to an acetic acid group .


Physical And Chemical Properties Analysis

“2-(2-Bromo-6-chlorophenyl)acetic acid” is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not available from the web search results.

Scientific Research Applications

Facile Synthesis Applications

A study by Zhang et al. (2014) details a facile synthesis process for producing enantiomerically pure diarylethanes. This process, involving 2-(5-bromo-2-chlorophenyl)-2-(4-ethoxyphenyl)acetic acid, is characterized by its cost-effectiveness and scalability, highlighting its potential for large-scale production of enantiomers with high purity and clearly determined configurations (Zhang et al., 2014).

Synthesis of α-Bromophenylacetic Acid Derivatives

Research by Ogura, Furukawa, and Tsuchihashi (1975) demonstrated a method for synthesizing α-bromophenylacetic acid derivatives. They successfully reacted certain ethylene compounds with bromine in various solvents, which included producing α-bromophenylacetic acid from 1-methylsulfmyl and 1-methylsulfinyl compounds (Ogura et al., 1975).

Synthesis of Carbon-14 Labeled Compounds

Dischino, Banville, and Rémillard (2003) conducted a study focusing on the synthesis of carbon-14 labeled compounds. They used 2-bromo[1-14C]acetic acid in a six-step radioactive synthesis, achieving a radiochemical yield of 2.2% and high radiochemical purity. This research is significant for applications involving radioactive labeling in scientific research (Dischino et al., 2003).

Synthesis and Characterization of Novel Compounds

Aydin et al. (2010) synthesized and characterized a novel compound, {6-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-2-oxo-1,3-benzothiazol-3(2H)-yl}acetic acid. They utilized various spectroscopic techniques and performed a quantum-chemical calculation, which is crucial for understanding the molecular structure and properties of such compounds (Aydin et al., 2010).

Safety And Hazards

The compound has been classified under GHS07 and carries a warning signal word . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2-(2-bromo-6-chlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPDPINDCZGYEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401337850
Record name (2-Bromo-6-chlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401337850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-6-chlorophenyl)acetic acid

CAS RN

37777-77-8
Record name (2-Bromo-6-chlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401337850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-bromo-6-chlorophenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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